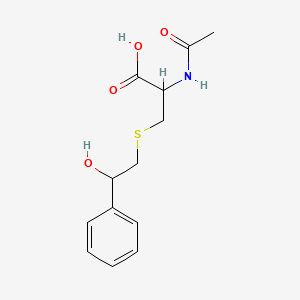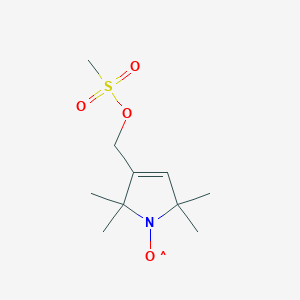
(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonate-1-oxyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxyl-2,2,5,5-tetramethyl-?3-(methanesulfonyloxymethyl)pyrroline is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of a pyrroline ring substituted with oxyl and methanesulfonyloxymethyl groups. This compound is often used in various scientific research applications due to its ability to act as a spin label, making it valuable in the study of molecular dynamics and interactions.
Métodos De Preparación
The synthesis of 1-Oxyl-2,2,5,5-tetramethyl-?3-(methanesulfonyloxymethyl)pyrroline typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the following steps:
Formation of the Pyrroline Ring: The initial step involves the formation of the pyrroline ring through cyclization reactions.
Introduction of Oxyl Group: The oxyl group is introduced via oxidation reactions, often using reagents like m-chloroperbenzoic acid.
Methanesulfonyloxymethyl Substitution: The final step involves the substitution of the methanesulfonyloxymethyl group, typically using methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial production methods may vary slightly but generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
1-Oxyl-2,2,5,5-tetramethyl-?3-(methanesulfonyloxymethyl)pyrroline undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxyl derivatives.
Reduction: Reduction reactions can convert the oxyl group to hydroxyl or other functional groups.
Substitution: The methanesulfonyloxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Oxyl-2,2,5,5-tetramethyl-?3-(methanesulfonyloxymethyl)pyrroline is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a spin label in electron paramagnetic resonance (EPR) spectroscopy, allowing researchers to study molecular dynamics and interactions.
Biology: The compound is used to label proteins and nucleic acids, facilitating the study of their structure and function.
Industry: The compound is used in the development of advanced materials and sensors due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of 1-Oxyl-2,2,5,5-tetramethyl-?3-(methanesulfonyloxymethyl)pyrroline involves its ability to act as a spin label. The oxyl group introduces unpaired electrons, which can interact with other molecular species, providing valuable information about molecular dynamics and interactions. The methanesulfonyloxymethyl group enhances the compound’s stability and reactivity, making it suitable for various applications.
Comparación Con Compuestos Similares
1-Oxyl-2,2,5,5-tetramethyl-?3-(methanesulfonyloxymethyl)pyrroline can be compared with other similar compounds, such as:
1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl methanethiosulfonate: This compound also acts as a spin label but has different substituents, affecting its reactivity and applications.
2,2,5,5-Tetramethyl-3-pyrroline-3-methyl methanethiosulfonate: Similar in structure but lacks the oxyl group, resulting in different chemical properties and uses.
The uniqueness of 1-Oxyl-2,2,5,5-tetramethyl-?3-(methanesulfonyloxymethyl)pyrroline lies in its combination of the oxyl and methanesulfonyloxymethyl groups, providing a balance of stability and reactivity that is valuable in various scientific research applications.
Propiedades
Fórmula molecular |
C10H18NO4S |
|---|---|
Peso molecular |
248.32 g/mol |
InChI |
InChI=1S/C10H18NO4S/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6H,7H2,1-5H3 |
Clave InChI |
PBIWYVVWACIMOK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(C(N1[O])(C)C)COS(=O)(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13889895.png)

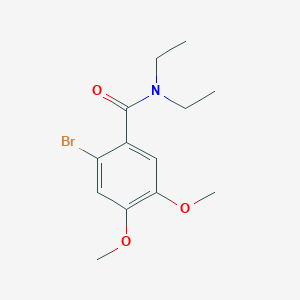


![3-[Methyl(oxan-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13889931.png)
![2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B13889934.png)
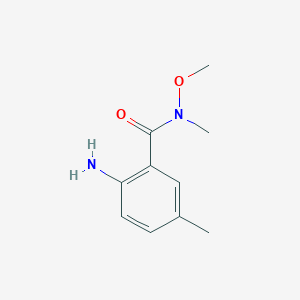


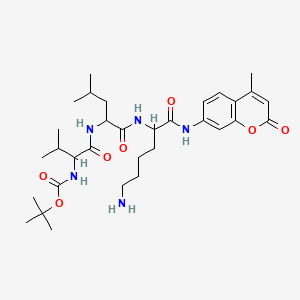
![tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate](/img/structure/B13889972.png)
